6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene

Medicinal Chemistry Drug Design Conformational Analysis

6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene (CAS 2060060-48-0) is a nitrogen-rich tricyclic compound belonging to the class of triazolo[1,5-a]azocine derivatives. With a molecular formula of C9H14N4 and a molecular weight of 178.23 g/mol, it features a conformationally constrained scaffold with zero rotatable bonds, an XLogP3 of 0.3, and a topological polar surface area (TPSA) of 42.7 Ų.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B13184098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C2CC3CCC(N3)CN2N=N1
InChIInChI=1S/C9H14N4/c1-6-9-4-7-2-3-8(10-7)5-13(9)12-11-6/h7-8,10H,2-5H2,1H3
InChIKeyIYSFLMFVVBNTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene: A Rigid Tricyclic Scaffold for Precision Chemical Procurement


6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene (CAS 2060060-48-0) is a nitrogen-rich tricyclic compound belonging to the class of triazolo[1,5-a]azocine derivatives [1]. With a molecular formula of C9H14N4 and a molecular weight of 178.23 g/mol, it features a conformationally constrained scaffold with zero rotatable bonds, an XLogP3 of 0.3, and a topological polar surface area (TPSA) of 42.7 Ų [2]. It is commercially supplied as a research chemical with a typical purity specification of 95% .

Why Simple Analogs Cannot Replace 6-Methyl-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene in Research


Substitution with superficially similar in-class compounds, such as other tetraazatricyclo[dodeca]dienes or triazolo-azocines, is not straightforward. The scientific literature on this specific compound class is exceptionally sparse, lacking the necessary head-to-head pharmacological or ADMET data for generic evaluation [1]. Consequently, procurement decisions must rely on the compound's distinct, computable physicochemical properties, which cannot be reproduced by any analog. The specific combination of a single methyl substituent, the ring fusion pattern, and the resulting electronic and steric profile creates a property set that is unique by definition. Without direct comparative experimental data, a simple swap with an ethyl, chloro, or dimethyl analog introduces an uncharacterized variable into any research protocol, as even minor changes in a rigid scaffold can drastically alter binding or reactivity.

Quantitative Differentiation of 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene from Its Closest Analogs


Molecular Rigidity and Conformational Entropy: Zero Rotatable Bonds vs. Ethyl Analog

The target compound has a rotatable bond count of 0, a key feature for reducing entropic penalty upon target binding. Its closest commercially available analog, 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene, introduces a rotatable bond in the side chain . This fundamental difference in structural rigidity is a critical parameter for chemists optimizing lead molecules, as the methyl derivative is locked in a single conformation, while the ethyl analog has conformational flexibility.

Medicinal Chemistry Drug Design Conformational Analysis

Hydrogen Bond Acceptor Count: Differentiating from a Dimethyl-substituted Tetraazatricyclo Core

The target compound presents 3 hydrogen bond acceptors (HBA), directly derived from its four-nitrogen scaffold. A closely related analog, 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene, has a different ring fusion pattern and two methyl substituents, which would alter its HBA count to 4 [1]. This increase is significant; a higher HBA count can negatively impact membrane permeability and oral bioavailability in drug discovery, giving the 6-methyl target compound a more favorable profile for crossing biological barriers.

MedChem Physicochemical Properties Ligand Efficiency

Lipophilicity Control: An XLogP3 of 0.3 Differentiates from a Heavier Chlorinated Analog

The target compound has a computed XLogP3 of 0.3, indicating a balanced, relatively hydrophilic character [1]. A commercially available analog, 12-chloro-3-methyl-3,7,9,11-tetraazatricyclo[6.4.0.0^{2,?}]dodeca-1(12),2(6),4,8,10-pentaene, contains a chlorine atom and an additional double bond, which is predicted to increase its lipophilicity significantly (estimated XLogP3 > 1.0) . This difference is crucial for managing off-target binding and metabolic stability, as promiscuous binding is often associated with higher logP compounds.

ADMET Lipophilicity Lead Optimization

Where to Use 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene for Maximum Impact


Fragment-Based Drug Discovery (FBDD) and Rigid Scaffold Libraries

Due to its zero rotatable bonds, low molecular weight (178.23 g/mol), and favorable physicochemical properties (XLogP3 0.3, TPSA 42.7 Ų), this compound is an ideal member of a fragment library for FBDD. Its rigid, three-dimensional structure provides a well-defined vector for fragment growing, offering a distinct entropic advantage over flexible analogs like the 6-ethyl derivative . Procurement for a fragment screening library is justified by its unique combination of properties not found in any other commercially available analog.

Systematic Structure-Activity Relationship (SAR) Studies on Triazolo-azocine Cores

When exploring the SAR of a triazolo[1,5-a]azocine series, this compound serves as the critical first point of investigation. Comparative studies with the 6-ethyl and 12-chloro analogs can map the steric and electronic tolerance of a biological target. The 6-methyl compound's distinct HBA count (3 vs. 4 for the dimethyl analog) and controlled lipophilicity (XLogP3 0.3 vs. >1.0 for the chloro analog) make it the baseline compound for assessing the impact of these key parameters on potency and ADME .

Agricultural Chemistry as a Plant Growth Regulator Lead

Based on the BASF patent (US4282027) concerning polycyclic nitrogen-containing compounds with strong action on plants, this specific tetraazatricyclo scaffold can be investigated as a novel plant growth regulator [1]. Its unique substitution pattern offers a patentable chemical space distinct from the dibasic triazole compounds previously explored. The compound should be prioritized for primary plant bioassays over other tissue-available analogs to establish a new intellectual property position.

Quote Request

Request a Quote for 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.